molecular formula C20H16ClN3O5S B11665969 N-(4-Chlorophenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide

N-(4-Chlorophenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide

Cat. No.: B11665969
M. Wt: 445.9 g/mol
InChI Key: JTWFIQDUAIDNDY-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is a complex organic compound characterized by the presence of chlorophenyl, nitrophenyl, and benzenesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with 3-nitrobenzenesulfonyl chloride to form an intermediate, which is then reacted with acetic anhydride to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the product. The reaction conditions are optimized to ensure safety and efficiency in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16ClN3O5S

Molecular Weight

445.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C20H16ClN3O5S/c21-15-9-11-16(12-10-15)22-20(25)14-23(17-5-4-6-18(13-17)24(26)27)30(28,29)19-7-2-1-3-8-19/h1-13H,14H2,(H,22,25)

InChI Key

JTWFIQDUAIDNDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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